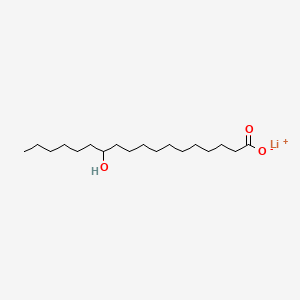

Lithium 12-hydroxystearate

Descripción general

Descripción

Lithium 12-hydroxystearate is a chemical compound classified as a lithium soap, which refers to salts of fatty acids. Its chemical formula is C₁₈H₃₅LiO₃, and it appears as a white solid. This compound is a key component in many lubricating greases due to its high oxidation stability and ability to perform at extreme temperatures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium 12-hydroxystearate is synthesized by combining lithium hydroxide with 12-hydroxystearic acid in an aqueous medium. The process involves gradually adding dilute monohydrate lithium hydroxide to a dispersion of the fatty acid in water heated to slightly below boiling .

Industrial Production Methods: In industrial settings, the preparation method involves several steps:

- Heating 12-hydroxystearic acid to 90-100°C to obtain a solution.

- Preparing a lithium hydroxide solution with a concentration of 2.5%-10%.

- Adding the lithium hydroxide solution to the 12-hydroxystearic acid solution and maintaining the temperature above 90°C for neutralization reactions.

- Emulsifying the reaction mixture, followed by centrifugal dehydration.

- Drying the wet feed to obtain the final product .

Análisis De Reacciones Químicas

Thermal Decomposition

Li-12-HS undergoes thermal degradation at elevated temperatures:

Decomposition Pathway

Above 300°C , Li-12-HS breaks down into:

-

Lithium oxide ()

-

Hydrocarbons ()

-

Water vapor ()

Thermal Stability Profile

| Property | Value | Significance | Source |

|---|---|---|---|

| Dropping Point | ~200°C | Indicates maximum usable temperature | |

| Critical Micelle Temp. | 90–100°C | Micelle formation threshold |

Decomposition kinetics are influenced by heating rate and atmospheric conditions, with oxidative environments accelerating breakdown .

Aggregation and Micelle Formation

Li-12-HS self-assembles into fibrous micelles in nonpolar solvents, critical for grease rheology:

Structural Characteristics

| Feature | Observation | Method of Analysis | Source |

|---|---|---|---|

| Fiber Diameter | 5–8 μm | Electron microscopy | |

| Critical Micelle Conc. | 4–5 wt% | Rheology/DLS | |

| Stabilizing Force | London dispersion | Molecular dynamics simulations |

Quantum mechanical simulations reveal that lithium ions promote axial alignment of hydroxyl groups, forming a "ring-of-rings" structure stabilized by hydrogen bonding . This configuration enhances mechanical stability in greases compared to sodium or calcium analogues .

Reactions with Additives

Li-12-HS interacts with performance-enhancing additives:

Example: Boron Ester Interaction

-

Mechanism : Boron esters crosslink Li-12-HS fibers, raising the dropping point to >250°C .

-

Effect : Improved high-temperature stability without compromising low-temperature flow .

Comparative Performance

| Additive Type | Dropping Point Increase | Fiber Morphology Change | Source |

|---|---|---|---|

| Boron ester | +50°C | Denser fiber network | |

| Azelaic acid | +30°C | Thinner, dispersed fibers |

Environmental and Solvent Interactions

In hexane , Li-12-HS forms chiral aggregates via hydroxyl-group polarization, while lithium salts create extended fibrillar networks . Molecular dynamics simulations show that replacing carboxylic protons with lithium ions eliminates chirality but enhances packing efficiency .

Aplicaciones Científicas De Investigación

Manufacturing Processes

The production of lithium 12-hydroxystearate typically involves the reaction of 12-hydroxystearic acid with lithium hydroxide. Recent advancements have focused on minimizing contaminant levels during manufacturing to enhance the quality of the final product. A notable method involves washing the reaction product with an aqueous solution to achieve a purer form of this compound, which contributes to improved grease quietness and performance .

Applications in Lubricating Greases

This compound is predominantly utilized in formulating lubricating greases, which are essential for various mechanical applications including:

- Automotive Wheel Bearings : Its high-temperature capability makes it ideal for automotive applications where thermal stability is crucial.

- Industrial Machinery : Greases formulated with this compound exhibit excellent load-carrying capacity and resistance to water washout, making them suitable for heavy-duty machinery.

- Electric Vehicles : As the demand for electric vehicles rises, the need for effective lubricants that can withstand high operational temperatures has increased, positioning this compound as a key component in these formulations .

Performance Characteristics

The performance of this compound-based greases is influenced by several factors:

- Thermal Stability : this compound maintains its properties at elevated temperatures, making it suitable for high-performance applications.

- Rheological Properties : Research indicates that lithium salts form well-packed aggregates that enhance the rheological behavior of greases, leading to better performance under shear conditions .

- Low-Temperature Performance : Compared to other thickeners, this compound exhibits superior low-temperature properties, ensuring effective lubrication even in cold environments .

Case Study: Comparative Analysis of Grease Formulations

A study compared this compound-based greases with those using alternative thickeners. The results demonstrated that greases containing this compound exhibited lower consistency changes at elevated temperatures and superior pumpability at low temperatures compared to conventional formulations .

Research Insights

Recent investigations into the molecular dynamics of this compound revealed that its unique structure contributes to its high melting point and efficient packing in aggregates. These findings suggest that the compound's molecular characteristics are critical for its performance in lubricating applications .

Market Trends and Future Directions

The global market for this compound is expanding due to increasing demand from automotive and industrial sectors. Innovations in manufacturing processes aimed at reducing costs while maintaining product quality are expected to drive future growth. Additionally, as electric vehicle production ramps up, the need for high-performance lubricants will further enhance the relevance of this compound in modern applications .

Mecanismo De Acción

The compound’s effectiveness as a lubricant is attributed to its ability to form efficiently packed aggregates. This packing is facilitated by the high frequency of hydroxyl hydrogen bonding within its structure, contributing to its high melting temperature and stability .

Comparación Con Compuestos Similares

Lithium Stearate: Another lithium soap used in greases but with lower thermal stability compared to lithium 12-hydroxystearate.

Calcium Stearate: Used in greases but lacks the high-temperature performance of lithium-based soaps.

Sodium Stearate: Common in greases but less preferred due to lower oxidative stability.

Uniqueness: this compound stands out due to its superior oxidative stability, high melting point, and ability to perform under extreme temperatures, making it the preferred choice for high-performance lubricating greases .

Actividad Biológica

Lithium 12-hydroxystearate (Li12HS) is a lithium soap derived from 12-hydroxystearic acid, primarily utilized as a thickening agent in lubricating greases. The compound exhibits notable biological and chemical properties, making it a subject of interest in various industrial applications, particularly in lubrication technology. This article explores its biological activity, synthesis, and relevant research findings.

This compound has the chemical formula and is characterized by its high oxidation stability and thermal resistance. It is typically synthesized through the reaction of lithium hydroxide with 12-hydroxystearic acid in an aqueous medium, followed by spray drying to obtain the final product .

Key Properties:

- High Oxidation Stability: Li12HS maintains its properties under oxidative conditions, making it suitable for high-temperature applications.

- Thermal Resistance: The compound has a dropping point of approximately 200 °C, which is critical for performance in extreme environments .

Biological Activity

This compound's biological activity is primarily linked to its role as a lubricant and thickener in various industrial applications. However, it also exhibits interesting properties that may influence biological systems:

- Rheological Properties: Studies have shown that lithium salts, including Li12HS, form aggregates with efficient packing due to their unique molecular structure. This characteristic can impact how these compounds interact with biological membranes and other lipid structures .

- Organogelation: this compound acts as an organogelator, which can be beneficial in drug delivery systems where controlled release of active pharmaceutical ingredients is desired. Its ability to form stable gels under specific conditions allows for potential applications in biomedicine .

- Counterion Effects: Research indicates that the presence of lithium as a counterion enhances the packing efficiency of aggregates formed by 12-hydroxystearate salts compared to sodium counterparts. This can lead to differences in their biological interactions and stability .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Thermal Analysis : A study utilizing thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques evaluated the thermal properties of Li12HS compared to other lithium soaps. The results indicated superior thermal stability, which is crucial for its application in high-temperature lubricants .

- Comparative Performance Testing : Research comparing this compound greases with other lithium complex greases demonstrated that Li12HS exhibited better low-temperature performance and pumpability, making it suitable for applications in cold environments .

- Molecular Dynamics Simulations : Quantum mechanical calculations and molecular dynamics simulations revealed insights into the aggregate structures formed by Li12HS. These findings suggest that the compound's structural characteristics may influence its biological interactions and efficacy as a lubricant .

Summary Table of Key Findings

Propiedades

Número CAS |

7620-77-1 |

|---|---|

Fórmula molecular |

C18H36LiO3 |

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

lithium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |

Clave InChI |

FNMGNZIEIFTAPZ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

SMILES canónico |

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |

Key on ui other cas no. |

7620-77-1 |

Descripción física |

Liquid; OtherSolid; WetSolid, Liquid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of lithium 12-hydroxystearate?

A1: this compound is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.

Q2: How does this compound interact with base oil in grease formulations?

A2: this compound molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []

Q3: How does the structure of these fibers influence the grease properties?

A3: The size, shape, and arrangement of this compound fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []

Q4: How does the choice of base oil affect the properties of this compound greases?

A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]

Q5: What are the common additives used in this compound greases and how do they influence performance?

A5: Additives play a crucial role in enhancing the performance and longevity of this compound greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]

Q6: How does the manufacturing process affect the properties of this compound greases?

A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]

Q7: What are the alternatives to this compound as a grease thickener?

A7: While this compound is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.

Q8: What techniques are employed to characterize the structure of this compound greases?

A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:

- Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]

- Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]

- Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]

Q9: What are the environmental concerns related to this compound greases?

A9: While this compound greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.